3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

Description

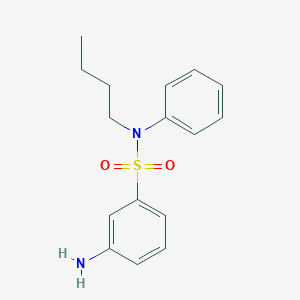

3-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at the 1-position and an amino group at the 3-position. The sulfonamide nitrogen is further substituted with a butyl (C₄H₉) and a phenyl (C₆H₅) group. This structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. Sulfonamides are historically significant for their antibacterial activity, acting as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA) .

Properties

IUPAC Name |

3-amino-N-butyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-3-12-18(15-9-5-4-6-10-15)21(19,20)16-11-7-8-14(17)13-16/h4-11,13H,2-3,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSIIBRLHMKCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of the aniline derivative and the sulfonyl chloride. Common reagents used in this synthesis include aniline, butylamine, and sulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide serves as a building block in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating more complex molecules.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfonic acids or sulfonyl derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted sulfonamides | Amines, alcohols, thiols |

Biology

The compound is under investigation for its biological activity , particularly its interactions with biomolecules. Its structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism positions it as a potential antimicrobial agent .

Medicine

This compound is being explored for therapeutic properties , including:

- Antimicrobial Effects: Similar to traditional sulfonamides like sulfamethoxazole, it may be effective against bacterial infections.

- Anti-inflammatory Properties: Potential use in treating inflammatory conditions due to its ability to modulate biological pathways.

Case Study:

Research has shown that compounds with sulfonamide structures can effectively treat urinary tract infections and have applications in veterinary medicine .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments . Its chemical properties enable it to act as a precursor in synthesizing various industrial chemicals, enhancing its utility beyond laboratory settings .

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, an essential nutrient for bacterial growth .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide and similar sulfonamide derivatives:

| Compound Name | Core Structure | Substituents on Sulfonamide Nitrogen | Benzene Ring Substitutions | Key Features |

|---|---|---|---|---|

| This compound | Benzene-sulfonamide | Butyl, Phenyl | 3-Amino | Bulky N-substituents; amino at meta position |

| Sulfanilamide | Benzene-sulfonamide | None (primary sulfonamide) | 4-Amino | Simplest sulfonamide; broad-spectrum antibacterial |

| N-Ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide | Benzene-sulfonamide | Ethyl, Phenyl | 4-Methoxy, 3-Nitro | Electron-withdrawing nitro group; methoxy enhances solubility |

| 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Benzene-sulfonamide | 3-Fluorophenyl | 3-Bromo | Halogen substituents; potential carbonic anhydrase inhibition |

| 3-Amino-N-(pentan-3-yl)-benzene sulfonamide | Benzene-sulfonamide | Pentan-3-yl | 3-Amino | Branched alkyl chain; distinct antibacterial profile |

Key Observations :

- Amino Group Position: The 3-amino substitution differs from sulfanilamide’s 4-amino group, which may alter binding orientation to DHPS or other enzymes .

- Electron-Donating/Withdrawing Groups: Unlike nitro-containing analogs (e.g., ), the target compound’s amino group is electron-donating, which could influence electronic interactions with biological targets.

Key Insights :

- Antimicrobial Potential: While sulfanilamide remains a benchmark, bulkier N-substituents in the target compound may reduce bacterial resistance mechanisms (e.g., efflux pumps) .

- Enzyme Interactions: The amino group’s position and N-substituents could enable unique binding modes, as seen in fluorinated or nitro-substituted analogs .

- Solubility-Bioavailability Trade-off : The butyl and phenyl groups may hinder solubility but improve pharmacokinetic profiles compared to polar analogs like sulfanilamide .

Unique Features of this compound

- Dual N-Substituents : The combination of butyl (flexible alkyl) and phenyl (aromatic) groups is rare in sulfonamides, offering a balance between lipophilicity and steric effects.

- Meta-Amino Substitution: Unlike most sulfonamides with para-amino groups, the meta position may reduce off-target interactions while retaining enzyme affinity .

- Synergistic Functional Groups: The amino group could participate in hydrogen bonding, while the sulfonamide moiety maintains classical inhibitory activity .

Biological Activity

3-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to mimic para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. This structural similarity allows sulfonamides to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the growth of bacteria.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of Dihydropteroate Synthase : By mimicking PABA, the compound inhibits dihydropteroate synthase, disrupting folic acid synthesis in bacteria, which is vital for their growth and reproduction.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.

Antimicrobial Studies

Several studies have investigated the antimicrobial activity of sulfonamide derivatives. For instance, a study highlighted that compounds similar to this compound show significant inhibitory effects against various bacterial strains. The effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, demonstrating promising results against both Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

Research has also explored the cardiovascular effects of sulfonamide derivatives. For example, a study involving isolated rat hearts assessed the impact of benzenesulfonamide derivatives on perfusion pressure. The results indicated that certain derivatives could modulate perfusion pressure and coronary resistance through interactions with calcium channels . This suggests potential therapeutic applications in managing cardiovascular diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides. A recent investigation into various sulfonamide derivatives revealed that modifications to the side chains significantly influenced their potency as NaV1.7 inhibitors, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Data Tables

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with N-butyl-N-phenylamine. Key steps include:

Sulfonylation : React benzene-1-sulfonyl chloride with 3-nitroaniline to form 3-nitrobenzenesulfonyl chloride.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ .

Alkylation : Introduce the N-butyl-N-phenyl moiety by reacting the sulfonamide with butyl bromide and aniline in the presence of a base (e.g., K₂CO₃) .

- Optimization : Control reaction temperature (60–80°C) and use anhydrous solvents (e.g., DMF) to minimize hydrolysis. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), butyl chain protons (δ 0.9–1.6 ppm), and amine protons (δ 5.2–5.8 ppm, broad).

- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~125 ppm) and quaternary carbons .

- IR Spectroscopy : Look for S=O stretching (1130–1370 cm⁻¹) and N-H bending (1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 333.1) .

Q. How can purity and stability of this compound be assessed during storage?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl chain length, aryl groups) and test against target enzymes (e.g., carbonic anhydrase) .

- Computational Docking : Use software like AutoDock to predict binding affinities and compare with experimental IC₅₀ values .

- Meta-Analysis : Reconcile conflicting data by standardizing assay conditions (pH, temperature) and controls .

Q. How does the steric bulk of the N-butyl-N-phenyl group influence regioselectivity in further functionalization?

- Methodology :

- Kinetic Studies : Compare reaction rates of electrophilic substitution (e.g., nitration) at the 3-amino position with/without steric hindrance.

- DFT Calculations : Analyze electron density maps to predict preferential attack sites .

- Crystallography : Use X-ray diffraction to measure bond angles and spatial constraints (e.g., dihedral angles >30° indicate steric clash) .

Q. What are the challenges in synthesizing metal complexes with this compound, and how can they be addressed?

- Methodology :

- Coordination Chemistry : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at pH 7–7. Monitor via UV-Vis (λ = 450–600 nm for d-d transitions) .

- Chelation Challenges : The sulfonamide’s weak donor capacity requires auxiliary ligands (e.g., bipyridine) to stabilize complexes .

- Characterization : Use XANES or EPR spectroscopy to confirm metal oxidation states and coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.